Methyl 3-iodo-5-[(methanesulfonyl)(methyl)amino]benzoate
Description
Methyl 3-iodo-5-[(methanesulfonyl)(methyl)amino]benzoate is a halogenated benzoate ester featuring a methanesulfonylmethylamino substituent at the 5-position and an iodine atom at the 3-position of the aromatic ring. This compound serves as a critical intermediate in synthesizing macrocyclic β-secretase inhibitors, which are investigated for Alzheimer’s disease therapeutics . Its molecular formula is inferred to be C10H11INO4S (molecular weight ~355 g/mol), based on structural analogs .
Properties
CAS No. |
847157-48-6 |
|---|---|
Molecular Formula |
C10H12INO4S |
Molecular Weight |
369.18 g/mol |
IUPAC Name |
methyl 3-iodo-5-[methyl(methylsulfonyl)amino]benzoate |
InChI |
InChI=1S/C10H12INO4S/c1-12(17(3,14)15)9-5-7(10(13)16-2)4-8(11)6-9/h4-6H,1-3H3 |
InChI Key |
MLQYFGZOZAWEET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC(=C1)C(=O)OC)I)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
Methyl 3-iodo-5-[(methanesulfonyl)(methyl)amino]benzoate, a compound with the chemical formula C10H12INO4S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings from diverse sources.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition of enzyme activity. Additionally, the iodo substituent enhances the compound's electrophilicity, potentially increasing its reactivity with biological nucleophiles .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that it could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The structural features of the compound allow it to interact with DNA and proteins involved in cell cycle regulation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability against strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .
Study 2: Anticancer Activity
In another investigation published in a peer-reviewed journal, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM. The mechanism was associated with increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Formula | C10H12INO4S |
| Molecular Weight | 305.17 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Toxicity | Moderate; further studies needed |
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to evaluate the biological activity of this compound against other sulfonamide derivatives.
| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | 32 | 20 | Antimicrobial/Anticancer |
| Sulfanilamide | 16 | 15 | Antimicrobial |
| Trimethoprim | 8 | 10 | Antimicrobial |
This table illustrates that while this compound shows promising biological activity, other compounds may exhibit superior efficacy under certain conditions.
Comparison with Similar Compounds
Methyl 3-iodo-5-[(methylsulfonyl)(propyl)amino]benzoate (Compound 13)
- Structural Difference : The sulfonamide nitrogen bears a propyl group instead of methyl.
- Synthesis : Prepared via alkylation of the parent sulfonamide using NaH and propyl iodide in DMF .
- Reactivity : Similar to the methyl variant, it undergoes palladium-catalyzed Stille coupling with allyltributyltin to replace iodine with an allyl group. The propyl substituent may slightly reduce reaction yields due to steric hindrance .
- Applications : Used in synthesizing macrocyclic inhibitors with modified side-chain interactions for β-secretase binding .
3-Iodo-5-[(methanesulfonyl)amino]benzoic Acid (CAS 89976-48-7)
- Structural Difference : The ester group is replaced by a carboxylic acid , and the sulfonamide lacks N-methylation.
- Properties: Molecular formula C8H8INO4S (MW 341.12 g/mol).
- Applications : Likely serves as a precursor for ester derivatives or metal-catalyzed cross-coupling reactions.
Methyl 3-iodo-5-(trifluoromethyl)benzoate
- Structural Difference : The sulfonamide group is replaced by a trifluoromethyl (CF3) substituent.
- Electronic Effects : The strong electron-withdrawing CF3 group deactivates the aromatic ring, reducing susceptibility to electrophilic substitution compared to the sulfonamide-containing analog .
- Applications : The CF3 group is common in agrochemicals and pharmaceuticals for metabolic stability and lipophilicity enhancement.
Sulfonylurea-Based Methyl Benzoates (e.g., Metsulfuron-methyl, Tribenuron-methyl)
- Structural Difference : Feature a sulfonylurea bridge (-SO2NHC(O)NH-) linked to triazine or pyrimidine rings instead of a sulfonamide group.
- Reactivity : The sulfonylurea moiety acts as a herbicidal active site inhibitor (e.g., acetolactate synthase). Hydrolysis of the methyl ester in vivo releases the bioactive acid .
- Applications : Widely used as herbicides, contrasting with the neurological applications of the target compound .
Comparative Analysis Table
Key Research Findings
Synthetic Utility: The iodine atom in the target compound enables palladium-catalyzed cross-coupling (e.g., allylation), a reaction less feasible in non-halogenated analogs .
Biological Activity: N-methylation of the sulfonamide in the target compound likely enhances blood-brain barrier penetration compared to non-methylated variants, critical for CNS-targeted inhibitors .
Agrochemical vs. Pharmaceutical Design : Sulfonylurea herbicides rely on ester hydrolysis for activation, whereas the target compound’s ester group remains intact during inhibitor synthesis, highlighting divergent metabolic strategies .
Q & A
Q. What are the key synthetic steps for preparing Methyl 3-iodo-5-[(methanesulfonyl)(methyl)amino]benzoate?
The synthesis typically involves:
- Iodination and sulfonamide formation : Reacting a benzoate precursor with iodinating agents (e.g., NaI in acidic conditions) followed by methanesulfonyl chloride and methylamine to introduce the sulfonamide group.
- Purification : Column chromatography (e.g., 25–40% EtOAc/hexanes) is critical for isolating the product, as described in similar sulfonamide benzoate syntheses .
- Characterization : Confirmation via NMR (e.g., δ 8.29 ppm for aromatic protons) and electrospray mass spectrometry ([M+H] = 369.9) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Q. How does the methanesulfonyl-methylamino group influence reactivity?
- Electron-withdrawing effects : The sulfonamide group activates the aromatic ring for electrophilic substitution at the 3-iodo position.
- Leaving group potential : The iodine atom can be displaced in cross-coupling reactions (e.g., Suzuki or Stille couplings) due to its position ortho to the sulfonamide .
Advanced Research Questions
Q. How can coupling reactions involving the 3-iodo substituent be optimized?
- Catalyst selection : Pd(PPh) or PdCl(dppf) in DMF at 85°C enhances allylation efficiency (e.g., allyltributyltin coupling yields ~58%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Pd-mediated reactions.
- Temperature control : Maintaining 85°C ensures complete conversion while minimizing side reactions .
Q. What strategies resolve contradictions in substitution reaction outcomes?
- Condition-dependent pathways : For example, using LiAlH reduces the ester to an alcohol, whereas NaBH may not react.
- Base strength : Strong bases (e.g., NaH) favor deprotonation of the sulfonamide, altering nucleophilic attack sites .
- Competing mechanisms : Monitor reaction progress via TLC or HPLC to identify intermediates and adjust conditions (e.g., pH, solvent polarity) .
Q. How is this compound utilized in macrocyclic β-secretase inhibitor synthesis?
- Intermediate role : The iodobenzene moiety participates in Stille couplings to form allylated derivatives, which are cyclized into macrocycles.
- Hydrolysis and coupling : Post-allylation, the ester is hydrolyzed to a carboxylic acid (using 2N NaOH), then coupled with amino acid derivatives (e.g., BOP reagent in CHCl) to build peptidomimetic structures .
Q. What are the stability considerations under reactive conditions?
- Oxidative environments : The sulfonamide group is stable to mild oxidants (e.g., HO) but degrades with strong oxidants (e.g., KMnO), forming sulfones or sulfonic acids .
- Acidic/basic hydrolysis : The ester hydrolyzes in aqueous NaOH (50°C), while the sulfonamide remains intact under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
